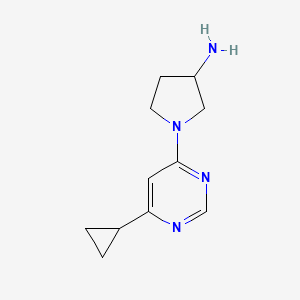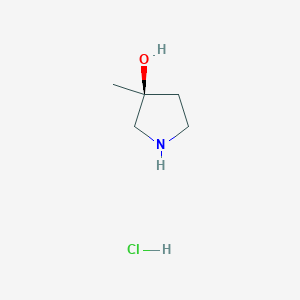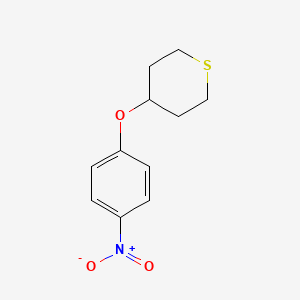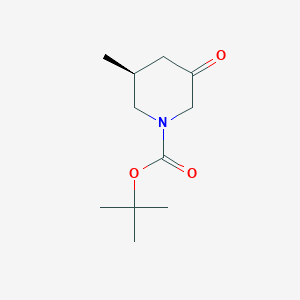
1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-amine
Vue d'ensemble
Description
“1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-amine” is a chemical compound with the molecular formula C11H16N4 . It has a molecular weight of 204.27 g/mol .
Molecular Structure Analysis
The molecular structure of “1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-amine” consists of a pyrrolidine ring attached to a pyrimidine ring via an amine group . The pyrimidine ring is further substituted with a cyclopropyl group .Applications De Recherche Scientifique
Pyrrole and Pyrrole Derivatives
Pyrrole derivatives, including pyrrolidines, play a crucial role in various biological molecules like heme and chlorophyll. The pyrrolidine structure, similar to 1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-amine, has extensive applications due to its aromatic character and the presence of nitrogen. These derivatives are often used in the synthesis of hydroxypyrroles, aldehydes, ketones, acids, esters, and other forms like pyrrolines. Polypyrroles, another derivative, are known for their stability and electrical conductivity. Pyrrolidinones, nonaromatic cyclic amide systems, are used as intermediates, wetting agents, and solvents, particularly in industrial applications due to their low toxicity (Anderson & Liu, 2000).
Synthesis of Pyrimidine Derivatives
The synthesis of 2-substituted pyrimidin-4(3H)-ones from itaconic acid derivatives showcases the utility of pyrimidine structures, similar to the cyclopropylpyrimidinyl moiety in 1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-amine. This synthesis involves cyclization with primary amines, highlighting the versatility of these structures in chemical synthesis and their potential use in various chemical reactions and product formations (Grošelj et al., 2013).
Aminopyrimidine Series in Pharmacological Evaluation
Although focusing specifically on drug applications is outside the scope of this request, it's important to note the general scientific interest in aminopyrimidine structures for pharmacological studies. Such compounds have been evaluated for their potential as agonists in various assays, underscoring the relevance of aminopyrimidines in medicinal chemistry research (Dounay et al., 2009).
Melanin-Concentrating Hormone Receptor-1 Antagonists
Research into pyrrolidin-3-yl-amine derivatives, similar in structure to the query compound, has led to the identification of potent MCH-R1 antagonists. These compounds demonstrate the potential of pyrrolidin-3-yl-amine derivatives in the development of new therapeutic agents, highlighting their significance in scientific research (Huang et al., 2005).
Propriétés
IUPAC Name |
1-(6-cyclopropylpyrimidin-4-yl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4/c12-9-3-4-15(6-9)11-5-10(8-1-2-8)13-7-14-11/h5,7-9H,1-4,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEASNTJDFGCRSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CCC(C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[2-Chloro-5-(trifluoromethyl)phenoxy]ethan-1-amine](/img/structure/B1432612.png)
![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B1432614.png)
![6-Chlorothiazolo[4,5-b]pyrazin-2-amine](/img/structure/B1432615.png)




